Cassameridine

Description

Contextualization of Natural Products in Contemporary Chemical Biology

Natural products, compounds derived from living organisms such as plants, animals, and microorganisms, represent a significant reservoir of chemical diversity. This inherent diversity provides a wealth of opportunities for the design of biologically active small molecules that serve as valuable tools in chemical biology and medicinal chemistry lumblab.orgacs.org. Nature's evolutionary exploration of biologically relevant chemical space has yielded secondary metabolites with specific biological functions, often providing a selective advantage to the producing organism acs.org.

In contemporary chemical biology, natural products are utilized for various purposes. They serve as molecular probes to investigate biological processes, offering insights into cellular mechanisms and pathways yale.edu. The unique structures of natural products also inspire novel synthetic strategies and methodologies in organic chemistry lumblab.org. Furthermore, natural products are a crucial source for the discovery of new bioactive compound classes and potential drug leads acs.orgfrontiersin.org. Research in chemical biology often involves analyzing the biosynthesis pathways of these bioactive substances and elucidating their mechanisms of action riken.jp. The interface of chemistry and biology leverages the power of small molecules, including natural products, to understand and manipulate biological systems ox.ac.ukutoronto.catue.nlwehi.edu.au.

Historical Overview of Cassameridine's Discovery and Initial Academic Characterization

This compound is a phytochemical that has been identified in plants from the Lauraceae family nih.govresearchgate.netdntb.gov.ua. While specific details regarding the precise historical discovery and initial academic characterization of this compound are not extensively detailed in the provided search results, its presence in medicinal plants and its inclusion in databases of phytochemicals suggest a history of isolation and study within the field of natural product chemistry. Its identification alongside other known phytochemicals like laetanine, litseferine, and cassythicine (B50406) in studies exploring potential antiviral compounds indicates its characterization as a distinct chemical entity nih.govresearchgate.netdntb.gov.uaiiim.res.in. The inclusion of this compound in curated databases with external chemical identifiers like PubChem CID points to its recognition and initial structural cataloging within the academic and chemical information landscape imsc.res.in.

Classification and Structural Context within Aporphine (B1220529) Alkaloids

This compound is classified as an aporphine alkaloid imsc.res.in. Aporphine alkaloids are a significant class of isoquinoline (B145761) alkaloids characterized by a tetracyclic aromatic basic nitrogen-containing skeleton nih.gov. The core structure of aporphine is a 5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline system nih.govnih.govwikipedia.org.

Aporphine alkaloids exhibit structural diversity based on various substitution patterns and planar conformations nih.gov. Simple aporphines, the most common subclass, feature the core aporphine skeleton with potential substitutions such as hydroxyl, methoxy, methylenedioxy, and carbonyl groups at different positions nih.gov. The nitrogen atom can also be substituted with groups like methyl or aldehyde nih.gov. This compound's structure, as indicated by its SMILES and InChI identifiers, confirms its aporphine framework with specific functional groups and their arrangement imsc.res.in.

The general backbone of aporphinoids is based on a core skeleton, and individual natural aporphines can vary widely in their substitution patterns researchgate.net.

Significance of this compound as a Research Compound and Scope of Academic Inquiry

This compound holds significance as a research compound primarily due to its natural origin and its classification as an aporphine alkaloid, a class known for diverse biological activities nih.govresearchgate.net. Academic inquiry into this compound has included its identification in plant species nih.govresearchgate.netdntb.gov.uatandfonline.com and its investigation for potential biological properties, particularly in the context of antiviral research nih.govresearchgate.netdntb.gov.uaiiim.res.intandfonline.com.

Studies have explored the potential of this compound as an inhibitor of viral targets, such as the SARS-CoV-2 main protease (Mpro) and Dengue virus RNA-dependent RNA polymerase (RdRp), using computational approaches like virtual screening and molecular docking nih.govresearchgate.netdntb.gov.uatandfonline.com. These studies provide data on the binding affinity and interactions of this compound with target proteins.

| Compound | Target Protein | Docking Score (kcal/mol) |

| This compound | SARS-CoV-2 Mpro | -9.3 nih.govresearchgate.netdntb.gov.ua |

| This compound | Dengue Virus RdRp | Good binding score tandfonline.com |

Structure

3D Structure

Properties

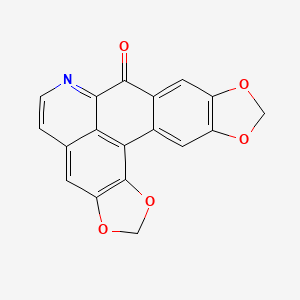

Molecular Formula |

C18H9NO5 |

|---|---|

Molecular Weight |

319.3 g/mol |

IUPAC Name |

5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.04,8.016,23.018,22]tricosa-1(23),2,4(8),9,12,14,16,18(22)-octaen-11-one |

InChI |

InChI=1S/C18H9NO5/c20-17-10-5-12-11(21-6-22-12)4-9(10)15-14-8(1-2-19-16(14)17)3-13-18(15)24-7-23-13/h1-5H,6-7H2 |

InChI Key |

ANNPRBPTCAXMQI-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C4=C5C(=CC6=C4OCO6)C=CN=C5C3=O |

Origin of Product |

United States |

Advanced Methodologies in Cassameridine Isolation and Structural Characterization

Chromatographic Strategies for Isolation and Purification from Natural Sources

The isolation of cassameridine from complex natural matrices typically involves various chromatographic techniques. These methods exploit differences in the physicochemical properties of compounds to achieve separation and purification.

Initial extraction from plant material is a critical first step. Following extraction, crude extracts containing this compound are subjected to chromatographic separation. Column chromatography, often utilizing silica (B1680970) gel as the stationary phase, is a common approach for initial fractionation. rsc.org Different solvent systems are employed as the mobile phase to selectively elute compounds based on their polarity.

For further purification, more advanced chromatographic methods are utilized. High-Performance Liquid Chromatography (HPLC) is a powerful tool for achieving high-resolution separation. sci-hub.se HPLC can be performed in various modes, including reversed-phase and normal-phase, depending on the properties of this compound and the other components in the mixture. Multi-stage gradient purification and liquid-quantity chromatography have been reported in studies involving the isolation of compounds, including this compound.

Other chromatographic techniques that may be relevant for alkaloid purification, although not explicitly detailed for this compound in every source, include ion-exchange chromatography, which separates compounds based on charge, and size exclusion chromatography, which separates based on molecular size. wur.nlmedicilon.comcuni.cz Affinity chromatography, which utilizes specific binding interactions, can also be highly effective for purifying target compounds from complex mixtures. wur.nlmedicilon.comcuni.cz The choice of specific chromatographic strategies depends on the source material, the concentration of this compound, and the nature of co-occurring compounds.

Spectroscopic and Spectrometric Approaches for De Novo Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation. rsc.orgnumberanalytics.comrsc.orgnih.gov Both ¹H NMR and ¹³C NMR spectra provide crucial information about the types of protons and carbons present, their chemical environments, and their connectivity through spin-spin coupling. Analysis of chemical shifts, coupling constants, and signal intensities allows for the assignment of specific atoms and fragments within the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide correlations between protons and carbons, helping to piece together the molecular framework.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. rsc.orgresearchgate.netnumberanalytics.comrsc.orgnih.gov High-resolution mass spectrometry (HRMS), particularly coupled with techniques like electrospray ionization (ESI), can provide accurate mass measurements, allowing for the determination of the molecular formula. nih.gov Fragmentation patterns observed in MS/MS experiments can provide further structural information by revealing the presence of specific substructures. sci-hub.seresearchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in this compound by analyzing the vibrations of chemical bonds. rsc.orgnumberanalytics.comrsc.orgnih.govacs.org Characteristic absorption bands in the IR spectrum can indicate the presence of carbonyl groups (as suggested by its classification as an oxoaporphine), aromatic rings, methylenedioxy groups, and other functionalities. rsc.orgnih.govacs.org

The combination of data obtained from these spectroscopic and spectrometric methods is essential for the de novo structural elucidation of this compound. researchgate.net Researchers integrate the information from NMR, MS, and IR spectra to construct a comprehensive picture of the molecule's structure.

Computational and Crystallographic Augmentation in Structural Confirmation

Computational methods and X-ray crystallography play significant roles in augmenting and confirming the structural information obtained through spectroscopic and spectrometric techniques.

Computational Methods: Computational chemistry can be used to calculate various molecular properties, such as energies, geometries, and spectroscopic parameters (e.g., NMR chemical shifts). mdpi.comjournaljamcs.comresearchgate.netnih.gov Comparing calculated values with experimental data can help validate proposed structures and distinguish between possible isomers. researchgate.net Density Functional Theory (DFT) calculations, for instance, can be used to predict NMR shifts and vibrational frequencies, which can then be compared to experimental NMR and IR spectra. Computational analysis can also be employed to study the conformational preferences of this compound, providing insights into its three-dimensional structure in solution.

Crystallographic Methods: X-ray crystallography provides a direct determination of the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netpdfdrive.towikipedia.orgnih.gov Obtaining single crystals of this compound or one of its derivatives is necessary for this technique. Once a high-quality crystal is obtained, X-ray diffraction data are collected and analyzed to produce an electron density map, from which the atomic positions and connectivity can be determined. wikipedia.orgnih.gov X-ray crystallography is particularly valuable for unequivocally confirming the structure, including bond lengths, bond angles, and stereochemistry. researchgate.netpdfdrive.to The crystal structures of related oxoaporphine alkaloids have been determined by X-ray diffraction. lookchem.com

The integration of computational analysis and crystallographic data with spectroscopic and spectrometric results provides a robust approach for the definitive structural characterization of this compound.

Compound Names and PubChem CIDs

Here is a table of the chemical compounds mentioned in this article and their corresponding PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 12302502 |

| Liriodenine | 3930 |

| Dicentrinone | 11888706 |

| Lysicamine | 16408-76-7 |

| Oxoglaucine | 16408-76-7 |

| O-methyl-moschatoline | 138926 |

| Actinodaphnine | 119058 |

| Cassythicine (B50406) | 119059 |

| Isoboldine | 10249 |

| Cryptodorine | 117083 |

| Nornantenine | 107810 |

| Nomuciferine | 107811 |

| Oxoxylopine | 23740-25-2 |

| Stephadione | Not found |

| Corydione | 176865 |

| Oxonantenine | 140770 |

| Nantenine | 94340 |

| Tetrandrine | 73361 |

Interactive Data Table (Example based on potential NMR data structure)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ¹H | 8.72 | d | 6.2 | 1H | H-11 |

| ¹H | 8.35 | d | 6.2 | 1H | H-10 |

| ¹H | 8.11 | s | - | 1H | H-8 |

| ¹H | 7.76 | s | - | 1H | H-3 |

| ¹H | 7.45 | s | - | 1H | H-4 |

| ¹³C | 186.14 | - | - | - | C-4 |

| ¹³C | 156.93 | - | - | - | C-2 |

| ¹³C | 154.17 | - | - | - | C-1 |

| ¹³C | 146.24 | - | - | - | C-11b |

| ¹³C | 142.08 | - | - | - | C-8a |

| ¹³C | 141.68 | - | - | - | C-9 |

(Note: Actual assignments would require detailed 2D NMR analysis and comparison with literature values.)

Biosynthetic Pathways and Genetic Foundations of Cassameridine

Proposed Biogenetic Precursors and Early Enzymatic Transformations

Aporphine (B1220529) alkaloids, such as cassameridine, are generally considered to be derived biogenetically from benzylisoquinoline alkaloid precursors. researchgate.netsci-hub.se The central intermediate in the biosynthesis of many benzylisoquinoline alkaloids is often cited as (S)-reticuline or related compounds. sci-hub.se

The early steps in the biosynthesis of benzylisoquinoline alkaloids typically involve the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These initial steps are catalyzed by enzymes like norcoclaurine synthase (NCS). Subsequent enzymatic modifications, including hydroxylations, methylations, and N-methylations, lead to the formation of various benzylisoquinoline intermediates. While the precise sequence of transformations leading specifically to the oxoaporphine skeleton of this compound from a benzylisoquinoline precursor is not fully elucidated, it is hypothesized to involve oxidative cyclization and further modifications. researchgate.net

For instance, a proposed biogenetic pathway for related aporphines suggests derivation from an aporphine precursor through the opening of ring B. researchgate.net The formation of the characteristic oxo group in oxoaporphines like this compound involves oxidative steps. Studies on the synthesis of oxoaporphine alkaloids have explored tandem oxidation/aromatization reactions of 1-benzyl-3,4-dihydroisoquinolines, which could potentially mirror late-stage biosynthetic steps. rsc.org

Identification of Key Enzymes and Gene Clusters in this compound Biosynthesis

The identification of specific enzymes involved in the biosynthesis of aporphine alkaloids has been an active area of research, particularly in plants known to produce these compounds, such as Stephania tetrandra. Key enzymatic activities in benzylisoquinoline and aporphine biosynthesis include cytochrome P450 enzymes (CYP450s) and methyltransferases. researchgate.net

CYP450 enzymes are known to catalyze a variety of oxidative reactions, including hydroxylations and cyclizations, which are crucial for the structural diversification of alkaloids. researchgate.net For example, specific CYP450 enzymes have been identified in Stephania tetrandra that exhibit distinct activities towards (S)- and (R)-configured aporphine precursors, shedding light on the stereochemical aspects of their biosynthesis. researchgate.net Methyltransferases are responsible for the methylation of hydroxyl and nitrogen groups, a common modification in alkaloid structures, including this compound. researchgate.net

While research has identified genes encoding enzymes involved in the broader benzylisoquinoline alkaloid pathway in various plants, the specific gene clusters directly responsible for the late-stage biosynthesis and oxo formation leading to this compound are still under investigation. Studies often focus on model species like Papaver somniferum and Coptis japonica for understanding BIA biosynthesis, and these findings can provide clues for research into this compound. researchgate.net

Chemoenzymatic and Synthetic Biology Approaches to Biosynthesis Exploration

Chemoenzymatic synthesis and synthetic biology approaches are increasingly being employed to explore and potentially reconstruct the biosynthetic pathways of complex natural products like this compound. These approaches combine the power of chemical synthesis with the specificity and efficiency of enzymatic reactions. nih.govnih.gov

Chemoenzymatic strategies can involve using isolated enzymes to catalyze specific steps in a synthetic route or employing microbial cell factories engineered to produce target compounds. nih.govnih.gov For instance, researchers have developed chemoenzymatic methods for the synthesis of various organic molecules, highlighting the potential for applying similar strategies to alkaloid biosynthesis. nih.govacademax.com

Synthetic biology allows for the reconstruction of biosynthetic pathways in heterologous hosts, such as yeast or bacteria. researchgate.net By identifying and cloning the genes encoding the necessary enzymes, it is possible to engineer microorganisms to produce plant-derived alkaloids. This approach can facilitate the study of individual enzymatic steps and potentially lead to sustainable production methods for this compound. Research has demonstrated the reconstruction of aporphine alkaloid biosynthetic pathways in budding yeast by leveraging the functional characterization of key enzymes like CYP450s. researchgate.net These efforts contribute to a deeper understanding of the enzymatic machinery involved and open avenues for engineered biosynthesis.

Data Table: Key Enzymes and Precursors in Benzylisoquinoline and Aporphine Biosynthesis (General)

| Compound/Enzyme Name | Role in Biosynthesis (General BIA/Aporphine) | Notes |

| Tyrosine | Primary amino acid precursor | Initial building block for benzylisoquinoline alkaloids. researchgate.net |

| Dopamine | Tyrosine-derived precursor | Condenses with 4-hydroxyphenylacetaldehyde. |

| 4-Hydroxyphenylacetaldehyde | Tyrosine-derived precursor | Condenses with dopamine. |

| Norcoclaurine Synthase (NCS) | Catalyzes initial condensation | Forms norcoclaurine, a key intermediate. |

| (S)-Reticuline | Key intermediate | Central branch point in many BIA pathways. sci-hub.se |

| Cytochrome P450s | Catalyze oxidative modifications | Involved in hydroxylations, cyclizations, and oxo group formation. researchgate.netresearchgate.net |

| Methyltransferases | Catalyze methylation | Modify hydroxyl and nitrogen groups. researchgate.net |

Note: This table provides general information on enzymes and precursors involved in the broader benzylisoquinoline and aporphine alkaloid biosynthesis, as specific enzymes solely dedicated to this compound biosynthesis are still under detailed investigation.

Total Synthesis and Semisynthesis of Cassameridine and Its Analogs

Strategic Approaches to the Total Chemical Synthesis of the Cassameridine Scaffold

The total chemical synthesis of the this compound scaffold, the core ring system, typically involves constructing the characteristic aporphine (B1220529) framework. Several strategic approaches have been explored to achieve this. One common strategy involves the cyclization of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) intermediates. This cyclization can be promoted by various methods, including metal catalysis or photochemical irradiation. researchgate.net Another approach to constructing the aporphine C-ring involves a two-bond disconnection strategy, which can utilize sequences starting with [4+2] cycloadditions. researchgate.net

A novel copper-catalyzed tandem oxidation/aromatization of 1-benzyl-3,4-dihydroisoquinolines (1-Bn-DHIQs) has been successfully employed in the total synthesis of oxoaporphine alkaloids, including this compound. This method starts from readily available aryl aldehydes and proceeds through seven steps. rsc.orgrsc.org

Another strategy involves anionic polycyclization methodology. A stereoselective total synthesis of (+)-cassaine, a related natural product, was achieved using an anionic polycyclization of a substituted cyclohexenone with a pentenone derivative. While this specific example is for cassaine, the anionic polycyclization strategy highlights a different approach to constructing complex cyclic systems found in this class of alkaloids. nih.gov

Early syntheses of aporphine derivatives, including this compound, utilized photochemical approaches. An improved non-oxidative photochemical synthesis involved irradiating o-halobenzylidenetetrahydroisoquinolines in the presence of potassium t-butoxide. This method provided a relatively high yield for the formation of the aporphine ring system. researchgate.net

Key Methodologies and Stereoselective Transformations in this compound Synthesis

Achieving stereocontrol is a critical aspect of synthesizing complex natural products like this compound, which often possess multiple stereogenic centers. Stereoselective transformations are essential to ensure the formation of the desired isomer.

Specific methodologies employed in the synthesis of related aporphine alkaloids, which are relevant to this compound, include the Pschorr cyclization. This classical reaction is used for the formation of polycyclic systems by joining two aryl moieties via a diazonium intermediate. researchgate.net

Development of Semisynthetic Routes and Derivatization Strategies

Semisynthesis involves starting from a naturally occurring precursor that already contains a significant portion of the target molecule's structure and then completing the synthesis through a series of chemical transformations. Derivatization strategies focus on modifying the structure of this compound or its analogs to explore structure-activity relationships or improve properties.

While direct information on the semisynthesis of this compound from a specific natural precursor is limited in the provided text, the conversion of related natural products into other aporphine derivatives suggests the potential for such approaches. For example, the conversion of Nomuciferine to Lysicamine and the suggested formation of this compound from Cryptodorine indicate possible biogenetic or semisynthetic relationships between these compounds. google.com

Derivatives of aporphine alkaloids, including glycosides and compounds with modifications to the hydroxyl or alkoxy groups, have been reported. google.com The ability to synthesize derivatives allows for the exploration of how structural changes impact biological activity and other properties.

Challenges and Innovations in Complex Natural Product Synthesis

Synthesizing complex natural products like this compound presents numerous challenges. These challenges stem from the intricate molecular structures, the need for precise stereochemical control, and the often-limited availability of the natural product from its source. consensus.apptjnpr.orgnih.gov

Structural complexity, including multiple stereogenic centers, fused ring systems, and a high degree of unsaturation, necessitates innovative synthetic strategies and methodologies. consensus.app Achieving precise stereocontrol, particularly at quaternary carbon centers, is a significant hurdle due to steric interactions. consensus.app

Balancing the construction of the core molecular skeleton with the introduction of necessary functional groups efficiently is another major challenge. consensus.app The synthesis of natural products can also be hampered by the difficulty in obtaining sufficient quantities from natural sources in an environmentally sustainable manner and the variability in the trace amounts produced. tjnpr.orgnih.gov

Innovations in synthetic chemistry are continuously addressing these challenges. Advances in synthetic methods, such as organocascade catalysis and collective natural product synthesis, enable the preparation of diverse natural products from common scaffolds. consensus.app New methodologies and technologies, including artificial intelligence (AI) and high-throughput screening (HTS), are also being integrated into natural product research to accelerate the identification and synthesis of potential drug candidates. glchemtec.ca Synthetic biology offers the potential to redesign organisms for the efficient production of complex natural products. glchemtec.ca Furthermore, computational planning and biomimetic synthesis strategies, which draw inspiration from biogenetic processes, are being explored to design more efficient synthetic routes. consensus.appengineering.org.cn

The development of stereoselective methods, including asymmetric catalysis, chiral auxiliaries, and biocatalysis, is crucial for controlling the formation of specific stereoisomers. wikipedia.orgnih.gov Innovations in stereoselective halogenation, for instance, highlight the ongoing efforts to develop precise methods for introducing specific functionalities with defined stereochemistry. nih.gov

Despite the challenges, the synthesis of natural products remains a vital area of research, driving the development of new chemical reactions and strategies with broader applications in organic chemistry.

Molecular and Cellular Pharmacology of Cassameridine: Mechanistic Investigations

Identification and Validation of Molecular Targets of Cassameridine Action

Identifying the molecular targets of this compound is crucial for understanding its pharmacological profile. Research in this area focuses on pinpointing the specific proteins, nucleic acids, or lipids that this compound binds to or modulates, thereby initiating its biological effects.

Protein-Ligand Interaction Studies (e.g., Enzyme Inhibition, Receptor Binding)

Protein-ligand interaction studies are fundamental in determining if this compound exerts its effects by binding to and modulating the activity of specific proteins, such as enzymes or receptors. Computational studies have explored the potential of this compound to interact with viral proteins. For instance, this compound has been identified as a potential compound with good binding scores and allosteric interactions with the RNA-dependent RNA polymerase (RdRp) of the dengue virus (DENV), suggesting its potential as a therapeutic solution for DENV infection tandfonline.com, figshare.com. Additionally, virtual screening and molecular docking studies have identified this compound among phytomolecules with favorable docking scores against the main protease (Mpro) of SARS-CoV-2, indicating potential inhibitory effects on this viral enzyme dntb.gov.ua, researchgate.net. These computational findings suggest that this compound may act by inhibiting key viral enzymes through direct interaction.

Nucleic Acid and Lipid Interactions (e.g., DNA Intercalation)

Interactions with nucleic acids, such as DNA or RNA, represent another potential mechanism of action for this compound. Compounds with planar aromatic structures can interact with DNA through intercalation, where they insert themselves between the base pairs, leading to unwinding and stabilization of the DNA duplex atdbio.com, nih.gov, researchgate.net. This intercalation can interfere with essential cellular processes like replication and transcription by inhibiting enzymes such as topoisomerases atdbio.com. While the provided search results discuss DNA intercalation as a mechanism for other compounds, and mention aporphine (B1220529) derivatives (a class of alkaloids to which this compound belongs) binding to DNA as intercalating agents and inhibiting topoisomerase activity, direct experimental evidence specifically detailing this compound's interaction with nucleic acids or lipids through intercalation or other modes is not explicitly provided in the immediate context wikipedia.org. However, the potential for such interactions exists given its alkaloid nature and the known mechanisms of related compounds.

Cellular Responses and Phenotypes Induced by this compound in Model Systems

Investigating the cellular responses and phenotypes induced by this compound in model systems provides insight into the downstream consequences of its molecular interactions. These studies examine how cells behave and change in the presence of this compound, offering clues about its biological activities. Cellular phenotypes can be characterized based on changes in morphology, protein localization, and other quantitative features frontiersin.org, nih.gov, biorxiv.org.

Investigations into Cell Cycle Modulation and Apoptosis Induction in In Vitro Models

Modulation of the cell cycle and induction of apoptosis are common mechanisms by which compounds exert antiproliferative effects, particularly in cancer cells. Studies on various compounds in in vitro models demonstrate that they can induce cell cycle arrest at specific phases (e.g., G0/G1, S, G2/M) and trigger apoptosis through caspase-dependent or independent pathways researchgate.net, ualberta.ca, phcogj.com, nih.gov. While the provided search results discuss these cellular processes in the context of other compounds, they also link aporphine derivatives to antiparasitic activity against Trypanosoma brucei, noting that these compounds bind to DNA and act as intercalating agents in addition to inhibiting topoisomerase activity wikipedia.org. This suggests a potential for this compound, as an aporphine alkaloid, to influence cell cycle and induce apoptosis through similar mechanisms involving DNA interaction and topoisomerase inhibition, although direct studies specifically on this compound are not detailed in the provided snippets.

Effects on Cellular Transport and Ion Channel Dynamics

Cellular transport mechanisms, including passive and active transport, are vital for maintaining cellular homeostasis and function, regulating the movement of ions and molecules across cell membranes libretexts.org, iosrjournals.org, slideshare.net. Ion channels, as a type of transport protein, facilitate the passage of specific ions across the membrane and play crucial roles in various cellular processes, including maintaining ion gradients and cellular excitability njit.edu, libretexts.org, nih.gov, iosrjournals.org, slideshare.net. While the importance of cellular transport and ion channel dynamics is highlighted in the search results, there is no specific information provided regarding the direct effects of this compound on these processes.

Influence on Gene Expression and Proteomic Profiles in Research Settings

Changes in gene expression and proteomic profiles can reveal the broader cellular pathways and processes affected by a compound. Gene expression profiling examines changes in mRNA levels, while proteomic profiling analyzes the types and quantities of proteins expressed in a cell or tissue elifesciences.org, frontiersin.org, nih.gov. These approaches can identify molecular signatures associated with a compound's activity and provide insights into its mechanism of action. Proteomic profiling, often using mass spectrometry, can also be used to study protein interactions and post-translational modifications frontiersin.org, nih.gov, embopress.org. While the search results discuss the methodologies and applications of gene expression and proteomic profiling in research, there is no specific data presented on how this compound influences the gene expression or proteomic profiles of cells.

Mechanistic Insights from In Vitro and Ex Vivo Pharmacological Models

In vitro and ex vivo studies are crucial for dissecting the specific molecular and cellular pathways influenced by a compound. While comprehensive in vitro and ex vivo pharmacological data specifically for this compound is limited in the provided search results, some studies on related aporphine alkaloids and computational predictions for this compound suggest potential areas of activity.

Research on Cassytha filiformis, a plant known to contain aporphine alkaloids including this compound, has shown various biological activities in vitro and ex vivo. Studies on extracts and isolated alkaloids from C. filiformis have indicated effects such as antitrypanosomal activity, antibacterial effects, and vasorelaxant properties in experimental models researchgate.netresearchgate.net. For instance, three alkaloids from C. filiformis demonstrated activity against trypanosomes in vitro researchgate.net. Another study highlighted the vasorelaxant activity of C. filiformis extracts researchgate.net. These findings from the plant source suggest that this compound, as a constituent, might contribute to these observed pharmacological effects, although studies specifically isolating and testing this compound for these activities in vitro/ex vivo are not detailed in the provided results.

Some studies on other aporphine alkaloids have explored their mechanisms of action. For example, certain aporphine derivatives have been shown to bind to DNA and act as intercalating agents, in addition to inhibiting topoisomerase activity in vitro researchgate.netwikipedia.org. While this mechanism has been observed for other aporphines, direct in vitro evidence of this compound acting via DNA intercalation or topoisomerase inhibition is not present in the search results.

The provided search results primarily highlight computational predictions regarding this compound's interactions with viral targets, particularly SARS-CoV-2 proteins. These computational studies often precede or complement in vitro and ex vivo validation. Therefore, detailed mechanistic insights from direct in vitro or ex vivo experiments with isolated this compound targeting specific pathways are not extensively described in the provided context.

Computational Modeling and Molecular Dynamics Simulations of this compound-Target Interactions

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have been utilized to predict and analyze the potential interactions of this compound with biological targets at the molecular level. These methods provide insights into binding affinity, interaction sites, and the stability of the ligand-target complex.

Several studies have employed computational modeling to investigate this compound's potential as an antiviral agent, specifically targeting proteins of the SARS-CoV-2 virus. Virtual screening and molecular docking studies identified this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). nih.govresearchgate.netdntb.gov.uaresearchgate.netmdpi.comnih.goviiim.res.in this compound showed a favorable docking score when screened against SARS-CoV-2 Mpro, suggesting a strong predicted binding affinity. nih.govresearchgate.netdntb.gov.uaresearchgate.netnih.goviiim.res.in

Molecular dynamics simulations have been performed to further evaluate the stability and dynamics of the interaction between this compound and SARS-CoV-2 Mpro. nih.govresearchgate.netdntb.gov.uaresearchgate.netmdpi.comnih.goviiim.res.in These simulations provide a more realistic representation of the complex's behavior over time in a dynamic environment. The SARS-CoV-2 Mpro-cassameridine complex exhibited specific interactions within the active region of the enzyme. nih.govresearchgate.net These interactions include the formation of hydrogen bonds with residues Gly143 and Glu166. nih.govresearchgate.net Additionally, π-π stacking interactions at residue His41 have been observed in computational models of the complex. nih.govresearchgate.net

Beyond SARS-CoV-2 Mpro, computational studies have also explored this compound's potential interactions with other viral targets. For instance, this compound was identified as a potential compound with good binding scores and allosteric interactions with Dengue virus (DENV) RNA-dependent RNA polymerase (RdRp) in computational screening and MD simulation studies. tandfonline.comfigshare.com These findings suggest that this compound might interact with DENV RdRp at an allosteric site, potentially modulating its activity. tandfonline.comfigshare.com

The binding energies obtained from molecular docking studies provide a quantitative measure of the predicted affinity between this compound and its targets. For SARS-CoV-2 Mpro, this compound showed a binding energy of -9.3 kcal/mol in one study. nih.govresearchgate.netresearchgate.netnih.gov This value was comparable to or higher than the binding energies of some known inhibitors or other tested natural compounds in similar computational studies. nih.gov

The computational studies collectively suggest that this compound has the potential to interact with key viral proteins like SARS-CoV-2 Mpro and DENV RdRp through specific binding modes and interactions. These computational insights serve as a basis for guiding future in vitro and ex vivo experimental validation to confirm the predicted binding and evaluate the functional consequences of these interactions. nih.govresearchgate.netdntb.gov.uaresearchgate.netnih.goviiim.res.in

Predicted Binding Energies of this compound with Viral Proteins

| Target Protein | Predicted Binding Energy (kcal/mol) | Interaction Types | Source |

| SARS-CoV-2 Mpro | -9.3 | Hydrogen bonds (Gly143, Glu166), π-π stacking (His41) | nih.govresearchgate.net |

| DENV RdRp | Not specified in snippets | Allosteric interactions | tandfonline.comfigshare.com |

Note: The binding energy for DENV RdRp was not explicitly provided in the search snippets, only that this compound showed good binding scores and allosteric interactions.

Structure Activity Relationship Sar Studies and Analog Design for Mechanistic Probing

Systematic Modification of the Cassameridine Scaffold: Design Principles

The design principles for systematically modifying a chemical scaffold like this compound would generally involve making targeted changes to different regions of the molecule. These modifications can include:

Substitution of functional groups with others of varying electronic or steric properties.

Alteration of alkyl chains (e.g., homologation) or ring systems researchgate.net.

Introduction or removal of chiral centers or modification of existing stereochemistry.

Isosteric replacements, where one atom or group is replaced by another with similar size, shape, and electronic properties.

Elucidation of Key Pharmacophores and Structural Determinants for Molecular Interaction

Pharmacophores represent the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response dntb.gov.uaresearchgate.netresearcher.life. Through SAR studies, by observing which modifications are tolerated or detrimental to activity, researchers can deduce the key pharmacophoric elements of the original compound. These might include hydrogen bond donors or acceptors, hydrophobic regions, aromatic rings, or charged centers, along with their relative spatial arrangement slideshare.netresearcher.life. Identifying these features helps in understanding how the molecule binds to its target and guides the design of more potent and selective analogs collaborativedrug.com. Computational methods, such as molecular docking and pharmacophore modeling, can complement experimental SAR by providing insights into potential binding modes and interactions dntb.gov.uaresearchgate.netresearcher.life. For instance, computational studies involving this compound have explored its potential interactions with targets like the SARS-CoV-2 main protease, suggesting certain pharmacophoric features might be involved in these interactions researchgate.net.

Impact of Stereochemistry on Molecular Interaction and Cellular Response

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly impact its biological activity uou.ac.insolubilityofthings.comnih.govmdpi.com. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can interact differently with chiral biological targets like proteins and enzymes solubilityofthings.comnih.gov. This can lead to significant differences in binding affinity, metabolism, distribution, and even the type of biological effect observed uou.ac.innih.gov. In some cases, one stereoisomer may be highly active, while another is inactive or even toxic uou.ac.insolubilityofthings.com. Therefore, understanding and controlling the stereochemistry of this compound and its analogs would be critical in SAR studies to determine the specific spatial arrangement required for optimal interaction with its target and to assess the potential for differential cellular responses between stereoisomers nih.govmdpi.com.

Rational Design of this compound Analogs for Mechanistic Dissection

Rational design of analogs involves using the information gained from SAR studies and computational modeling to deliberately design new compounds with specific properties nih.gov. For mechanistic dissection, analogs might be designed to:

Isolate the activity of specific functional groups.

Introduce probes for studying binding kinetics or sites.

Create compounds with altered metabolic stability or pharmacokinetic properties to understand their influence on observed biological effects.

Develop simplified analogs that retain key pharmacophoric features to facilitate synthesis and further study.

This iterative process of design, synthesis, and testing of this compound analogs, guided by SAR, would be essential for gaining a deeper understanding of its mechanism of action at a molecular level.

Advanced Analytical Techniques in Cassameridine Research

Chromatographic Techniques for Quantitative Analysis and Purity Assessment in Research

Chromatographic techniques are fundamental in the analysis of Cassameridine, particularly for its quantitative determination and the assessment of its purity. High-performance liquid chromatography (HPLC) is a widely used method in pharmaceutical analysis and phytochemistry for separating and quantifying compounds within complex mixtures. ijpsjournal.commoravek.comdrawellanalytical.com HPLC allows for the detection and quantification of impurities, which is critical for ensuring the quality of a compound like this compound isolated from natural sources or synthesized. moravek.comdrawellanalytical.com

The principle involves separating components based on their differential interaction with a stationary phase and a mobile phase. moravek.com For quantitative analysis, calibration curves are typically generated using standards of known concentrations, correlating peak areas or heights from chromatograms to the amount of analyte present. drawellanalytical.com This approach enables the precise measurement of this compound in research samples. drawellanalytical.com

Chromatographic fingerprinting using techniques like HPLC is also employed for qualitative assessment and to evaluate the consistency of the chemical composition of plant extracts containing this compound. psu.ac.th Variations in chromatographic patterns can indicate differences in the source material or extraction process. psu.ac.th

One study mentioned the identification of this compound using multi-stage gradient purification and liquid-quantity chromatography. Another investigation into alkaloids from Cassytha filiformis utilized HPLC-UV-MS for the separation and quantification of major aporphines, including this compound. researchgate.net The optimization of extraction steps and liquid chromatography conditions is crucial to improve the selectivity and accuracy of the method for analyzing aporphines. researchgate.net

High-Resolution Spectroscopic Methods for Mechanistic Elucidation (e.g., advanced NMR, Mass Spectrometry)

High-resolution spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable for the structural elucidation and mechanistic studies involving this compound. wisdomlib.orgjddtonline.inforesearchgate.net

NMR spectroscopy provides detailed information about the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei. noi.bz.itebsco.com Techniques like 1D (¹H, ¹³C) and 2D NMR experiments (e.g., HSQC, HMBC) are used to determine the arrangement of atoms and their connectivity within the this compound molecule. youtube.com This is crucial for confirming the identity of isolated or synthesized this compound and understanding its chemical environment. youtube.com Quantitative NMR (qNMR) can also be used for purity determination by comparing the signals of the analyte to a certified internal standard. bwise.kr

Mass spectrometry provides information about the mass-to-charge ratio of molecules and their fragments, which is vital for determining molecular weight and obtaining structural insights through fragmentation patterns. wisdomlib.orgresearchgate.net Hyphenated techniques like LC-MS, which combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry, are particularly powerful for analyzing complex mixtures containing this compound. ijpsjournal.comdrawellanalytical.com LC-MS/MS (tandem mass spectrometry) can provide more detailed structural information by fragmenting selected ions and analyzing the resulting fragments. researchgate.netresearchgate.net Spectroscopic analyses were used in the characterization of this compound isolated from Cassytha filiformis. researchgate.net Similarly, spectral evidence was used to determine the structure of alkaloids, including this compound, from Stephania tetrandra. researchgate.net

Mass Spectrometry-Based Approaches for Metabolomic and Proteomic Profiling

Mass spectrometry-based approaches are increasingly applied in metabolomics and proteomics research to study biological systems at a molecular level. ump.edu.plnih.govnih.gov While direct studies specifically linking this compound to comprehensive metabolomic or proteomic profiling were not extensively detailed in the search results, the general principles of these techniques are relevant to understanding how the impact of this compound on biological systems could be investigated.

Metabolomics involves the large-scale study of small molecules (metabolites) within cells, tissues, or organisms. ump.edu.plnih.gov LC-MS and GC-MS are primary technologies used in metabolomics to identify and quantify a wide range of metabolites. nih.gov If this compound interacts with or affects metabolic pathways, changes in metabolite profiles could be detected and analyzed using these MS-based methods. nih.gov

Proteomics focuses on the large-scale study of proteins. nih.govcascadiaproteomics.org Mass spectrometry, particularly tandem MS, is a core technology in proteomics for identifying and quantifying proteins and their modifications. nih.govnih.govnih.gov While this compound is a small molecule, its biological effects would likely involve interactions with proteins. Proteomic studies could potentially identify target proteins that bind to this compound or proteins whose expression levels are altered in response to this compound exposure. nih.gov

The combination of proteomics and metabolomics can provide a more comprehensive understanding of the biological mechanisms influenced by a compound. nih.govrevespcardiol.org Although specific data on this compound in this context was not found, MS-based omics approaches offer a powerful avenue for future research into the biological actions of this compound.

Future Research Directions and Translational Perspectives for Cassameridine

Unexplored Biosynthetic Routes and Enzyme Discovery

Understanding the complete biosynthetic pathway of Cassameridine in its natural sources is crucial for sustainable production and potential bioengineering efforts. While the biosynthesis of benzylisoquinoline alkaloids (BIAs), the broader class to which aporphines belong, has been studied, the specific enzymatic steps and regulatory mechanisms leading to this compound are not fully elucidated researchgate.net. Future research should focus on identifying the specific genes and enzymes involved in the late-stage modifications that yield this compound from common BIA precursors. Techniques such as comparative transcriptomics and genomics in this compound-producing plants, like Cassytha filiformis and Litsea species, can help pinpoint candidate genes researchgate.netmpg.de. Single-cell analysis of plant tissues involved in alkaloid production could provide insights into the spatial organization of the biosynthetic pathway and help identify genes expressed in specific cell types responsible for this compound synthesis mpg.de. Enzyme discovery efforts, potentially involving heterologous expression and characterization of candidate proteins, are essential to confirm their catalytic roles in the pathway nih.gov.

Novel Synthetic Methodologies for Accessing Structurally Diverse Analogs

The development of efficient and versatile synthetic methodologies is vital for producing this compound and, more importantly, for generating a library of structurally diverse analogs. Exploring novel synthetic routes can overcome limitations associated with extraction from natural sources, such as low yields and environmental impact sci-hub.se. While some photochemical methods for aporphine (B1220529) synthesis exist, including one for this compound, the development of new, potentially more sustainable and scalable approaches is warranted mdpi.com. Future research could focus on developing catalytic methods, perhaps utilizing sustainable metal catalysis, to construct the aporphine core and introduce specific functional groups present in this compound csic.es. anu.edu.au Investigating late-stage functionalization strategies could allow for the diversification of the this compound scaffold, enabling the synthesis of analogs with potentially improved potency, selectivity, or pharmacokinetic properties. Structure-activity relationship (SAR) studies on these novel analogs will be crucial to understand how structural modifications influence biological activity tubitak.gov.trrroij.comresearchgate.netresearchgate.netcore.ac.uk.

Deeper Elucidation of Complex Molecular Mechanisms and Off-Target Interactions

While some studies may have explored certain activities of this compound, a deeper understanding of its precise molecular mechanisms of action is needed. This includes identifying the primary protein targets and downstream signaling pathways affected by the compound. Computational approaches like molecular docking and dynamic simulations can provide initial insights into potential binding partners, as demonstrated in studies exploring this compound's interaction with SARS-CoV-2 main protease mdpi.comresearchgate.net. However, these in silico findings require experimental validation. Future research should employ a combination of biochemical, cell-based, and potentially in vivo studies to confirm target engagement and dissect the intricate molecular events triggered by this compound. Furthermore, investigating potential off-target interactions is crucial to understand the compound's selectivity profile and identify any unintended biological effects researchgate.net. Techniques such as affinity chromatography coupled with mass spectrometry could be employed for unbiased target identification.

Development of Chemical Probes and Imaging Agents Based on the this compound Scaffold

Chemical probes are invaluable tools for studying protein function and validating potential drug targets in complex biological systems eubopen.orgchemicalprobes.orgnih.gov. Developing chemical probes based on the this compound scaffold would enable researchers to directly investigate its interaction with putative targets in live cells or tissues. This involves synthesizing this compound derivatives incorporating tags for detection (e.g., fluorescent dyes) or immobilization (e.g., biotin) nih.gov. Such probes could be used in pull-down assays, cellular imaging, and other chemical biology techniques to visualize the localization of this compound's targets and study their dynamic interactions. Additionally, developing imaging agents based on this compound could potentially allow for non-invasive tracking of the compound or its targets in vivo. muni.cz

Integration of Omics Data for Systems-Level Understanding of this compound Action

To gain a comprehensive understanding of how this compound affects biological systems, integrating data from various omics platforms is essential mdpi.comresearchgate.netfrontlinegenomics.com. Future research should utilize multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics data from cells or organisms treated with this compound mdpi.comfrontlinegenomics.comfrontiersin.org. This can reveal global changes in gene expression, protein levels, and metabolic profiles in response to the compound, providing a systems-level view of its biological impact. genyo.es Analyzing these integrated datasets using bioinformatics and computational biology tools can help identify key pathways and networks modulated by this compound, uncover potential biomarkers of response, and predict synergistic interactions with other molecules mdpi.comsimonsfoundation.org.

Q & A

Q. What interdisciplinary approaches enhance this compound’s research scope?

- Methodological Answer :

- Cheminformatics : Integrate PubChem data for toxicity predictions or off-target profiling .

- Collaborative Platforms : Use UCSF Chimera for shared visualization of 3D structures .

- Ethical Frameworks : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.